molecular formula C19H18Cl2F3N3O B2679251 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 329779-26-2

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Cat. No. B2679251
CAS RN: 329779-26-2
M. Wt: 432.27
InChI Key: KKMZDURBYVJJMK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals, and it also contains chloro and trifluoromethyl groups attached to phenyl rings. These groups can have significant effects on the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual phenyl rings, followed by the introduction of the chloro and trifluoromethyl groups, and finally the coupling of these rings with the piperazine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the phenyl rings would likely result in a fairly rigid structure, while the chloro and trifluoromethyl groups could influence the compound’s polarity and thus its interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperazine ring is often involved in reactions with acids and bases, while the chloro and trifluoromethyl groups on the phenyl rings could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethyl groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Potential Pesticides

Research on N-derivatives of various acetamides, including compounds with structural similarities to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, has shown promising results for potential pesticide applications. These compounds have been characterized by X-ray powder diffraction, providing valuable data for the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Antimicrobial and Anticancer Activities

A series of acetamide derivatives has been synthesized and evaluated for their antimicrobial and anticancer activities. The research included molecular docking studies, which indicated significant antimicrobial activity comparable to standard drugs and good anticancer activity among the synthesized compounds. This suggests that these compounds, including those structurally related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, could serve as leads for drug design targeting cancer and infections (Mehta et al., 2019).

Acetylcholinesterase Inhibition

Compounds incorporating the piperazine unit, similar to the one in N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE). This enzyme is a target for treating Alzheimer's disease, indicating that such compounds could have therapeutic potential in neurodegenerative conditions. One study revealed compounds with significant inhibition rates against AChE, suggesting a promising avenue for Alzheimer's disease treatment (Yurttaş, Kaplancıklı, & Özkay, 2013).

Central Nervous System (CNS) Agents

N-derivatives of acetamides, structurally related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, have been synthesized and evaluated for their potential as CNS agents. Molecular docking studies into the GABAA receptor and evaluations of anxiolytic and skeletal muscle relaxant activities suggest these compounds could contribute to developing new treatments for CNS disorders. Among the synthesized compounds, one showed potent anxiolytic and skeletal muscle relaxant activity, indicating potential applications in CNS therapeutic development (Verma, Kumar, & Kumar, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs that contain piperazine rings act on the central nervous system, but without more specific information, it’s difficult to predict the exact mechanism .

Future Directions

The future research directions for this compound could include further studies to determine its properties and potential uses, as well as the development of methods for its synthesis .

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2F3N3O/c20-14-2-1-3-15(11-14)27-8-6-26(7-9-27)12-18(28)25-17-10-13(19(22,23)24)4-5-16(17)21/h1-5,10-11H,6-9,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMZDURBYVJJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

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